N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine is a compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl and thiazole groups can participate in oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can act as a condensing agent in reactions involving carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the phenyl and thiazole groups.
Scientific Research Applications
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine involves its ability to act as a condensing agent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophiles. This activation is achieved through the formation of an intermediate ester, which then undergoes nucleophilic attack to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar applications for activating carboxylic acids.
Uniqueness
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of triazine, phenyl, and thiazole groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-22-14-18-13(19-15(21-14)23-4-2)20-16-17-12(10-24-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQPOINGIQRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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